molecular formula C17H24BrN3O2 B2599190 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 329701-34-0

2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2599190
CAS No.: 329701-34-0
M. Wt: 382.302
InChI Key: MIROQWMKYAASRN-UHFFFAOYSA-N
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Description

2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a compound that features a piperazine ring substituted with a 4-bromophenylmethyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves a multi-step process. One common method involves the reaction of 4-bromobenzyl chloride with piperazine to form 4-[(4-bromophenyl)methyl]piperazine. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and morpholine rings can interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)methyl]piperazine
  • 1-(Morpholin-4-yl)ethanone
  • 4-Bromobenzyl chloride

Uniqueness

2-{4-[(4-Bromophenyl)methyl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is unique due to the combination of the piperazine and morpholine rings, which can confer specific pharmacokinetic and pharmacodynamic properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3O2/c18-16-3-1-15(2-4-16)13-19-5-7-20(8-6-19)14-17(22)21-9-11-23-12-10-21/h1-4H,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIROQWMKYAASRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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